molecular formula C9H20N2 B1368028 2-piperidin-1-ylbutan-1-amine CAS No. 857243-06-2

2-piperidin-1-ylbutan-1-amine

Cat. No.: B1368028
CAS No.: 857243-06-2
M. Wt: 156.27 g/mol
InChI Key: GAESVMYMWLXWCU-UHFFFAOYSA-N
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Description

2-piperidin-1-ylbutan-1-amine is an organic compound that features a piperidine ring attached to a butan-1-amine chain. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals

Biochemical Analysis

Biochemical Properties

2-(Piperidin-1-yl)butan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions can influence the levels of neurotransmitters like dopamine, serotonin, and norepinephrine, thereby affecting mood and cognitive functions . Additionally, 2-(Piperidin-1-yl)butan-1-amine can bind to certain receptors, modulating their activity and leading to various physiological effects.

Cellular Effects

2-(Piperidin-1-yl)butan-1-amine has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. This modulation can lead to changes in neurotransmitter release, reuptake, and degradation, ultimately affecting synaptic transmission and plasticity . In non-neuronal cells, 2-(Piperidin-1-yl)butan-1-amine can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes. These interactions can result in altered cellular functions, such as changes in energy production, cell growth, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2-(Piperidin-1-yl)butan-1-amine involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For example, 2-(Piperidin-1-yl)butan-1-amine can inhibit the activity of MAO, leading to increased levels of neurotransmitters like dopamine and serotonin . This inhibition occurs through the binding of 2-(Piperidin-1-yl)butan-1-amine to the active site of the enzyme, preventing the breakdown of neurotransmitters. Additionally, 2-(Piperidin-1-yl)butan-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Piperidin-1-yl)butan-1-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-(Piperidin-1-yl)butan-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to 2-(Piperidin-1-yl)butan-1-amine in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression, metabolic shifts, and changes in cell viability.

Dosage Effects in Animal Models

The effects of 2-(Piperidin-1-yl)butan-1-amine vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cognitive function and mood by increasing neurotransmitter levels . At high doses, 2-(Piperidin-1-yl)butan-1-amine can exhibit toxic or adverse effects, including neurotoxicity, hepatotoxicity, and cardiotoxicity. These effects are likely due to the overstimulation of neurotransmitter systems and the accumulation of toxic metabolites.

Metabolic Pathways

2-(Piperidin-1-yl)butan-1-amine is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as MAO and COMT, influencing the levels of neurotransmitters like dopamine, serotonin, and norepinephrine . Additionally, 2-(Piperidin-1-yl)butan-1-amine can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes and transporters. These interactions can lead to changes in energy production, cellular respiration, and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-(Piperidin-1-yl)butan-1-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of 2-(Piperidin-1-yl)butan-1-amine, affecting its activity and function. For example, the compound may be transported into neuronal cells via neurotransmitter transporters, where it can modulate synaptic transmission and plasticity.

Subcellular Localization

The subcellular localization of 2-(Piperidin-1-yl)butan-1-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-(Piperidin-1-yl)butan-1-amine may localize to the mitochondria, where it can influence cellular respiration and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ylbutan-1-amine typically involves the reaction of piperidine with butan-1-amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with a suitable alkyl halide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-piperidin-1-ylbutan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-piperidin-1-ylbutan-1-amine is unique due to its specific structure, which combines the properties of both piperidine and butan-1-amine. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

2-piperidin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-9(8-10)11-6-4-3-5-7-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAESVMYMWLXWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588553
Record name 2-(Piperidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857243-06-2
Record name 2-(Piperidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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